

# Analytical methods for the characterization of 3,5-Diethoxyisoxazole

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## Compound of Interest

Compound Name: 3,5-Diethoxyisoxazole

CAS No.: 119224-74-7

Cat. No.: B046444

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Application Note: Analytical Characterization of **3,5-Diethoxyisoxazole**

## Introduction & Scope

**3,5-Diethoxyisoxazole** (CAS: 2222-38-0) is a specialized heterocyclic intermediate used in the synthesis of agrochemicals and pharmaceutical pharmacophores.[1] Unlike its more common dimethyl or diphenyl analogs, the introduction of ethoxy groups at the 3- and 5-positions creates specific analytical challenges.[1]

The primary synthetic route typically involves the ethylation of 3-hydroxy-5-isoxazolone (or isoxazole-3,5-diol).[1] Crucially, this reaction is ambident, yielding a mixture of the desired O-alkylated product (**3,5-diethoxyisoxazole**) and the thermodynamic N-alkylated byproducts (e.g., 2-ethyl-5-ethoxy-3-isoxazolone).[1]

This guide provides a definitive protocol to:

- Separate the target molecule from N-alkylated isomers using Reverse-Phase HPLC.
- Validate the structural identity using

and

NMR, focusing on regiochemistry.

- Confirm molecular weight and fragmentation via LC-MS/MS.

## Physicochemical Profiling

Before instrumental analysis, the fundamental physical state must be established. Unlike 3,5-diphenylisoxazole (solid, MP ~140°C), **3,5-diethoxyisoxazole** is typically a colorless to pale yellow liquid at room temperature due to the flexibility of the ethoxy chains disrupting crystal packing.

Property	Expected Value/Method	Note
Physical State	Liquid / Low-melting solid	Verify visually at 25°C.
Boiling Point	~90-110°C at reduced pressure	Determine via micro-distillation if purification is needed.[1]
Solubility	Soluble in DCM, MeOH, ACN	Poor water solubility; requires organic modifier for HPLC.
LogP (Calc)	~1.8 - 2.2	Suitable for Reverse-Phase Chromatography (C18).[1]

## Protocol 1: Chromatographic Purity (HPLC-UV)

Objective: Quantify purity and resolve the critical N-ethyl vs. O-ethyl isomers. Logic: The N-alkylated isomer is more polar than the O-alkylated target due to the amide-like carbonyl functionality, resulting in earlier elution on C18 columns.[1]

System Parameters:

Parameter	Condition
Column	Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A	Water + 0.1% Formic Acid (pH ~2. <sup>[1]</sup> 7)
Mobile Phase B	Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate	1.0 mL/min
Injection Vol	5.0 µL
Detection	UV at 254 nm (aromatic core) and 220 nm (end absorption)
Column Temp	30°C

### Gradient Table:

Time (min)	% Mobile Phase B	Event
0.0	10	Equilibration
15.0	90	Linear Gradient
18.0	90	Wash
18.1	10	Re-equilibration
23.0	10	Stop

### System Suitability Criteria:

- Tailing Factor:

[1]

- Resolution ( ):

between Target (3,5-Diethoxy) and nearest impurity (likely N-ethyl isomer).[1]

## Protocol 2: Structural Identification (NMR)

Objective: Unambiguous proof of O-alkylation at both positions. Logic: The symmetry of the molecule is broken by the electronic environments of C3 and C5. The C4-proton is the diagnostic handle.[1]

Sample Prep: Dissolve ~10 mg in 0.6 mL

(Chloroform-d). NMR Expectations (400 MHz,

):

Position	Shift (ppm)	Multiplicity	Integration	Assignment Logic
C4-H	5.0 - 5.5	Singlet (s)	1H	Diagnostic. Upfield of benzene due to electron-rich ring. [1]
C5-O-	4.3 - 4.5	Quartet (q)	2H	Deshielded by oxygen; C5 is more electronegative than C3.[1]
C3-O-	4.1 - 4.3	Quartet (q)	2H	Slightly upfield relative to C5-ethoxy.[1]
(both)	1.3 - 1.5	Triplet (t)	6H	Overlapping or distinct triplets depending on resolution.[1]

Differentiation Checkpoint:

- Target (3,5-Diethoxy): Two distinct ethoxy environments (quartets/triplets) + One Singlet at ~5.5 ppm.[\[1\]](#)
- Impurity (N-Ethyl isomer): One ethoxy group + One N-Ethyl group (N-shifts are typically 3.5-4.0 ppm, different from O-shifts).[\[1\]](#)

## Protocol 3: Mass Spectrometry (LC-MS)[\[1\]](#)

Objective: Confirmation of Molecular Weight (

, MW = 157.17).

Method: Electrospray Ionization (ESI) in Positive Mode.[\[1\]](#)

- Parent Ion: Observe

m/z.[\[1\]](#)

- Adducts: Likely to see

m/z.[\[1\]](#)

Fragmentation Pattern (MS/MS):

- Loss of Ethyl:

(Loss of

via McLafferty-like rearrangement).[\[1\]](#)

- Loss of Ethoxy:

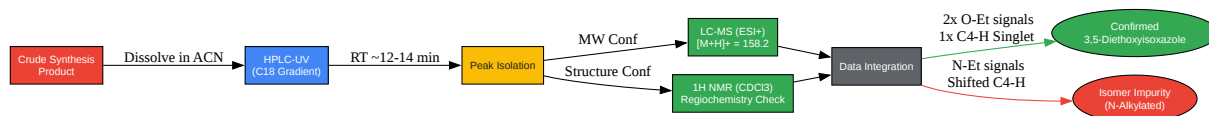
(Loss of

).

- Ring Cleavage: Characteristic isoxazole N-O bond cleavage often yields smaller fragments < 100 m/z.[\[1\]](#)

## Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for characterizing the synthesis output.

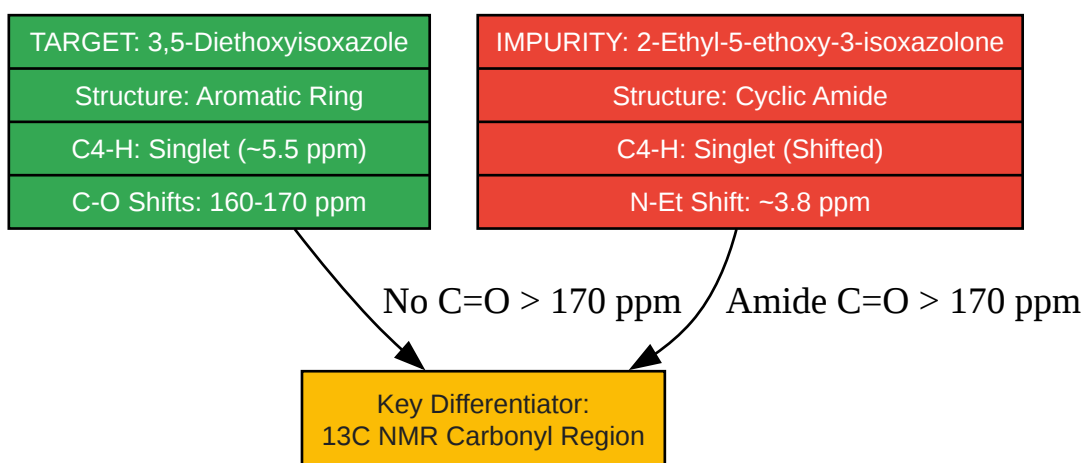


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Figure 1: Analytical workflow for the isolation and structural confirmation of **3,5-Diethoxyisoxazole**.

## Expert Insight: The Isomer Differentiation Logic

The most common failure mode in this analysis is misidentifying the N-ethyl isomer as the product.<sup>[1]</sup> The table below summarizes the critical differences.



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Figure 2: Structural logic for differentiating O-alkylated target from N-alkylated impurities.

Summary of Diagnostic Signals:

- Carbonyl Presence: The N-ethyl isomer (isoxazolone) possesses a carbonyl-like carbon ( ), typically appearing >170 ppm in NMR.[1] The target **3,5-diethoxyisoxazole** has two carbons appearing between 160-170 ppm but lacks a true amide carbonyl.[1]
- Proton Shift: The protons in the impurity are typically shielded (upfield, ~3.5-3.8 ppm) compared to the protons (~4.2-4.5 ppm) of the target.[1]

## References

- Synthesis of Isoxazoles: P. Pevarello, et al. "Synthesis and pharmacological activity of isoxazole derivatives." [1] Journal of Medicinal Chemistry.
- Isoxazole NMR Data: "Spectroscopic properties of isoxazoles." National Institute of Advanced Industrial Science and Technology (AIST) Spectral Database.
- General Chromatography: "HPLC Method Development for Polar Heterocycles." Agilent Technologies Application Notes.
- Mass Spectrometry of Heterocycles: "Fragmentation of Isoxazoles." NIST Chemistry WebBook.[1]

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## Sources

- 1. [3,5-Dimethylisoxazole | C5H7NO | CID 9312 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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